molecular formula C9H9F2NO4 B1427132 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene CAS No. 1203662-90-1

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

Cat. No.: B1427132
CAS No.: 1203662-90-1
M. Wt: 233.17 g/mol
InChI Key: DQGCXNOSRFPHCV-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene is an organic compound characterized by the presence of methoxy, difluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of a suitable benzene derivative with dimethyl acetal (methanol acetal) under acidic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the activation of specific functional groups and the formation of reactive intermediates that drive the overall reaction process.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-(Dimethoxymethyl)-2-nitrobenzene
  • 4-Dimethoxymethyl-2-methoxy-phenol

Uniqueness

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoro and nitro groups on the benzene ring makes it particularly versatile in various chemical transformations, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-9(16-2)7-5(10)3-4-6(8(7)11)12(13)14/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGCXNOSRFPHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-3-nitro-benzaldehyde (9.0 g, 48.1 mmol), p-toluenesulfonic acid monohydrate (183 mg, 0.962 mmol), trimethylorthoformate (3.5 ml, 32.4 mmol) and methanol (200 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool to room temperature and then concentrated in vacuo. The resultant residue was dissolved in DCM (250 mL) and washed with a mixture of water (200 mL) and saturated NaHCO3 solution (50 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to yield the title compound (10.83 g, 97%). 1H NMR (DMSO-d6, 300 MHz): 8.28 (1 H, ddd, J=9.34, 8.48, 5.51 Hz), 7.39 (1 H, td, J=9.34, 1.81 Hz), 5.66 (1 H, s), 3.40 (6 H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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